molecular formula C15H16N2 B3854119 2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine

2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine

Cat. No. B3854119
M. Wt: 224.30 g/mol
InChI Key: SSEMAFCPUJJMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine, also known as DPIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DPIA is a potent and selective ligand for the sigma-1 receptor, which is a transmembrane protein that plays a crucial role in modulating various cellular processes, including ion channels, calcium signaling, and apoptosis.

Mechanism of Action

2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine exerts its biological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. The sigma-1 receptor plays a crucial role in modulating various cellular processes, including calcium signaling, ion channels, and apoptosis. 2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine binds to the sigma-1 receptor with high affinity and selectivity, leading to the modulation of various cellular processes and the activation of various signaling pathways, including the ERK1/2 and Akt pathways.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine has been shown to exhibit various biochemical and physiological effects, including the modulation of calcium signaling, ion channels, neurotransmitter release, and apoptosis. 2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine has also been shown to exhibit neuroprotective effects against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, by regulating the activity of various signaling pathways, including the ERK1/2 and Akt pathways. 2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine has also been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer, by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its potent anticancer and neuroprotective activity, and its ability to modulate various cellular processes, including calcium signaling, ion channels, and neurotransmitter release. However, 2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine also has several limitations, including its potential toxicity and side effects, its limited availability and high cost, and its potential interference with other cellular processes and signaling pathways.

Future Directions

There are several future directions for research on 2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine, including the development of more potent and selective sigma-1 receptor ligands, the elucidation of the molecular mechanisms underlying its biological effects, and the evaluation of its potential clinical applications in various diseases, including cancer and neurodegenerative diseases. Other future directions include the investigation of its potential interactions with other cellular processes and signaling pathways, the optimization of its synthesis method and purification techniques, and the development of new methods for its delivery and targeting in vivo.

Scientific Research Applications

2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer, by inducing cell cycle arrest and apoptosis. In pharmacology, 2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine has been shown to modulate various cellular processes, including calcium signaling, ion channels, and neurotransmitter release, by binding to the sigma-1 receptor. In neuroscience, 2,3-dihydro-1H-inden-5-yl(3-pyridinylmethyl)amine has been shown to exhibit neuroprotective effects against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, by regulating the activity of various signaling pathways, including the ERK1/2 and Akt pathways.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-4-13-6-7-15(9-14(13)5-1)17-11-12-3-2-8-16-10-12/h2-3,6-10,17H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEMAFCPUJJMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5464932

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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